Product packaging for Spiro[3.5]nonan-1-amine hydrochloride(Cat. No.:CAS No. 1803611-33-7)

Spiro[3.5]nonan-1-amine hydrochloride

Cat. No.: B1445673
CAS No.: 1803611-33-7
M. Wt: 175.7 g/mol
InChI Key: QDPYUUBEDNAASQ-UHFFFAOYSA-N
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Description

Spiro[3.5]nonan-1-amine hydrochloride (CAS 1803611-33-7) is a versatile spirocyclic building block of high value in medicinal chemistry and drug discovery research. Its unique spiro[3.5]nonane scaffold is recognized as a privileged structure in the design of novel bioactive compounds . This scaffold is prized for enhancing molecular complexity and three-dimensionality, properties often correlated with successful outcomes in probe and drug discovery campaigns . Researchers utilize this amine, often in its hydrochloride salt form for improved stability, as a critical synthetic intermediate for constructing screening libraries inspired by natural products . The structural motif is highly relevant in developing potent inhibitors for therapeutic targets. For instance, spiro-piperidine and spiro-azetidine linkers, closely related to this compound's core structure, have been successfully employed in the structure-based development of novel, highly potent inhibitors for targets like the ASH1L histone methyltransferase . Furthermore, spiro scaffolds serve as key bioisosteres in designing potent and reversible inhibitors for enzymes such as monoacylglycerol lipase (MAGL) and are explored in patent literature for applications such as SHP2 inhibition in oncology . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18ClN B1445673 Spiro[3.5]nonan-1-amine hydrochloride CAS No. 1803611-33-7

Properties

IUPAC Name

spiro[3.5]nonan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-8-4-7-9(8)5-2-1-3-6-9;/h8H,1-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPYUUBEDNAASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Spirocyclic Amines

Spirocyclic amines such as Spiro[3.5]nonan-1-amine are typically synthesized via ring-forming reactions that create the spiro junction—a quaternary carbon linking two ring systems. The main synthetic approaches include:

  • Domino Radical Bicyclization : This method utilizes radical intermediates to form two rings in a single step, generating the spirocyclic core efficiently. Functionalized oxime ethers or related precursors undergo radical cyclization to yield spirocyclic amines with moderate to good yields (11–67%) depending on the substrate and conditions. Radical initiators such as triethylborane or AIBN are employed to initiate the reaction under mild conditions, often in cyclohexane solvent. Post-reaction purification involves removal of organotin impurities and chromatographic separation to isolate the desired spirocyclic amine products.

  • Ring-Closure via Mesylation and Intramolecular Cyclization : Another approach involves preparing precursors bearing appropriate leaving groups (e.g., mesylates) that undergo intramolecular nucleophilic substitution to close the ring and form the spirocyclic structure. For example, diols can be converted to mesylates and then cyclized to oxetane-fused spirocycles, which can be further manipulated to amines.

  • Protection and Deprotection Strategies : Amino groups are often protected during multi-step synthesis to avoid side reactions. Common protecting groups include tert-butoxycarbonyl (Boc). After constructing the spirocyclic skeleton, deprotection is performed under acidic conditions (e.g., trifluoroacetic acid treatment) to liberate the free amine, which is then converted to the hydrochloride salt for stability and isolation.

Solubility and Stock Solution Preparation

For practical applications, Spiro[3.5]nonan-1-amine hydrochloride is prepared as stock solutions in appropriate solvents based on solubility data. The compound exhibits good solubility in DMSO, water, and co-solvent mixtures involving PEG300 and Tween 80 for in vivo formulations. Stock solutions are prepared at various concentrations (1 mM, 5 mM, 10 mM) with precise solvent volumes calculated according to the molecular weight (exact molecular weight data can be obtained from supplier datasheets). The preparation protocol emphasizes stepwise solvent addition with physical agitation (vortex, ultrasound, or heating) to ensure clear solutions before proceeding to the next solvent addition.

Research Findings and Yield Data

  • Yields : Radical bicyclization methods yield spirocyclic amines in 11–67% yield depending on substrates and reaction conditions. Diastereoselectivity can vary; the use of triethylborane as radical initiator at room temperature improves selectivity toward trans isomers.

  • Purity : Commercially available this compound is typically >95% pure, verified by Certificate of Analysis (COA).

  • Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor substrate consumption during cyclization reactions. Post-reaction purification involves silica gel chromatography to remove impurities including organotin residues.

Summary Table of Preparation Parameters

Parameter Details
Synthetic Route Domino radical bicyclization; ring closure via mesylation
Key Reagents Tributyltin hydride, triethylborane, AIBN, trifluoroacetic acid, hydrochloric acid
Solvents Cyclohexane, DMSO, PEG300, Tween 80, water
Reaction Temperature Room temperature to 90 °C
Yields 11–67% (radical bicyclization)
Purity >95% (commercial standard)
Post-Synthesis Processing Organotin removal, deprotection, salt formation, recrystallization
Stock Solution Concentrations 1 mM, 5 mM, 10 mM
Solubility Notes Stepwise solvent addition with physical agitation required for clarity

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group in Spiro[3.5]nonan-1-amine hydrochloride undergoes oxidation to form nitroso or nitro derivatives under controlled conditions. Key findings include:

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and urea hydrogen peroxide (UHP) are commonly used .

  • Products : Oxidation at the amine yields spirocyclic nitro compounds, which serve as intermediates for further functionalization .

  • Conditions : Reactions typically proceed at 0–25°C in polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .

Table 1: Oxidation Reaction Parameters

ReagentTemperature (°C)SolventProduct Yield (%)
H₂O₂25THF62
KMnO₄ (acidic)0H₂O/DCM45
UHP/TFAA10DCM78

Reduction Reactions

Reductive transformations target the spirocyclic backbone or substituents:

  • Catalytic Hydrogenation : Using palladium on carbon (Pd/C) or Raney nickel under H₂ gas reduces double bonds or nitro groups to amines .

  • Borohydride Reduction : Sodium borohydride (NaBH₄) selectively reduces carbonyl groups adjacent to the spiro core.

Example Pathway :
Spiro[3.5]nonan-1-amine → (via NaBH₄) → Spiro[3.5]nonan-1-ol (85% yield).

Nucleophilic Substitution

The amine group participates in substitution reactions to form derivatives:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of bases like K₂CO₃ to yield N-alkylated products .

  • Acylation : Acetyl chloride or anhydrides form amides under Schotten-Baumann conditions.

Table 2: Substitution Reaction Efficiency

Reaction TypeReagentSolventYield (%)
N-MethylationCH₃I, K₂CO₃DMF73
AcetylationAc₂O, NaOHH₂O/Et₂O68

Cyclization and Ring-Opening

The spiro structure facilitates ring-opening/forming reactions:

  • Acid-Catalyzed Ring Expansion : Treatment with HCl or H₂SO₄ induces ring expansion to larger spiro systems (e.g., spiro[4.5]decanes) .

  • Base-Mediated Cyclization : DBU (1,8-diazabicycloundec-7-ene) promotes Michael additions to form fused-ring systems .

Mechanistic Insight :
Protonation of the amine group weakens the spiro C-N bond, enabling rearrangement or nucleophilic attack .

Salt Formation and Acid-Base Reactivity

As a hydrochloride salt, the compound exhibits distinct acid-base behavior:

  • Deprotonation : Strong bases (e.g., NaOH) liberate the free amine, which can coordinate with metal ions or act as a ligand .

  • Salt Metathesis : Anion exchange with silver nitrate (AgNO₃) produces nitrate salts for crystallography studies .

Comparative Reactivity with Analogues

This compound shows distinct reactivity compared to similar spiro compounds:

Table 3: Reactivity Comparison

CompoundOxidation SusceptibilitySubstitution Rate
Spiro[3.5]nonan-7-amine HClModerateHigh
7-Azaspiro[3.5]nonan-1-amine HClLowModerate
3-Ethoxy-N-propylspiro[3.5]nonanHighLow

Key Trend: Electron-withdrawing groups (e.g., ethoxy) reduce nucleophilicity at the amine.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Spiro[3.5]nonan-1-amine hydrochloride serves as an essential building block in organic synthesis, particularly in the development of spirocyclic compounds. Its spirocyclic structure allows for the formation of various derivatives that can be tailored for specific chemical properties and reactivities. It is often utilized in the synthesis of more complex molecules, contributing to advancements in materials science and organic chemistry.

Reactivity and Transformations
The compound undergoes various chemical reactions, including:

  • Oxidation : Can be oxidized using agents like potassium permanganate to form ketones or carboxylic acids.
  • Reduction : Reduction reactions with lithium aluminum hydride yield alcohols or amines.
  • Substitution Reactions : Nucleophilic substitution at the amine or ethoxy groups leads to diverse derivatives depending on the reagents used.

Potential Biological Interactions
Research indicates that spirocyclic compounds exhibit significant biological activity, making them candidates for drug development. This compound has been studied for its interactions with various biological targets, including enzymes and receptors. Its unique binding capabilities may modulate biological pathways, suggesting potential therapeutic applications.

Case Study: Neurological Disorders
Ongoing studies are exploring the compound's potential as a therapeutic agent for neurological disorders. Preliminary findings suggest that it may influence neurotransmitter systems, which could lead to novel treatments for conditions such as depression or anxiety disorders .

Medicinal Chemistry

Antibacterial Properties
this compound has been associated with antibacterial activity, particularly when incorporated into quinolone derivatives. These compounds demonstrate enhanced lipophilicity and improved absorption rates when administered orally, making them promising candidates for antibiotic development .

Industrial Applications

Material Development
In industry, this compound is explored as a precursor in the synthesis of specialty chemicals and new materials. Its unique structural characteristics allow it to be utilized in developing polymers and other advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of Spiro[3.5]nonan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spiro[3.5]nonan-1-amine hydrochloride belongs to a broader class of spirocyclic amines, which are valued for their unique three-dimensional architectures. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity (%) Reference
This compound 1803611-33-7 C₉H₁₈ClN 175.70 Spiro[3.5], primary amine (position 1) N/A
Spiro[3.5]nonan-2-amine hydrochloride 1374654-55-3 C₉H₁₈ClN 175.70 Spiro[3.5], primary amine (position 2) N/A
Spiro[4.4]nonan-1-amine 20440-71-5 C₉H₁₅N 137.22 Spiro[4.4], primary amine (position 1) N/A
3-(tert-Butoxy)-7-oxathis compound EN300-703003 C₁₁H₂₂ClNO₂ 243.75 Spiro[3.5], ether and tert-butoxy groups 95
3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine hydrochloride 1375474-45-5 C₁₂H₁₆ClN 209.72 Spiro[cyclopropane-naphthalene], fused rings N/A
7-Azaspiro[3.5]nonane HCl AS17773 C₇H₁₄ClN 163.65 Spiro[3.5], nitrogen in 7-membered ring N/A

Key Findings:

Positional Isomerism: Spiro[3.5]nonan-2-amine hydrochloride shares the same molecular formula and weight as the 1-amine isomer but differs in amine placement. This positional variance may impact hydrogen-bonding interactions and bioavailability in drug design .

Ring Size Variation: Spiro[4.4]nonan-1-amine lacks the 3-membered ring, reducing steric strain but increasing molecular flexibility. Its lower molecular weight (137.22 vs. 175.70) may enhance membrane permeability .

Heteroatom Substitution: 7-Azaspiro[3.5]nonane HCl replaces a carbon with nitrogen in the 7-membered ring, reducing molecular weight (163.65) and introducing basicity, which could enhance target binding .

Research and Application Insights

  • Drug Discovery: this compound’s rigid scaffold is advantageous in developing kinase inhibitors or GPCR modulators, where conformational restriction improves selectivity .
  • Synthetic Utility: Analogous spiro compounds like 2-Oxa-7-azaspiro[4.4]nonane (AS51106-A) are marketed as building blocks for fragment-based drug design, highlighting the demand for spirocyclic diversity .

Biological Activity

Spiro[3.5]nonan-1-amine hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a bicyclic framework where two rings share a single atom (the nitrogen), contributing to its distinct reactivity and interaction with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C9_9H17_{17}N
  • Molecular Weight : Approximately 175.7 g/mol
  • Structural Characteristics : The spirocyclic configuration allows for unique binding interactions with various enzymes and receptors, which may modulate their activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including:

  • Enzymes : The compound can inhibit or activate various enzymes, leading to altered metabolic pathways.
  • Receptors : It may bind to receptor sites, influencing signaling pathways associated with pain, inflammation, and cellular growth.

The exact mechanisms depend on the biological context and the specific targets involved.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Antimicrobial Properties :
    • Exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.
    • Studies report effective inhibition of Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MICs) as low as 32 μg/mL .
  • Anticancer Activity :
    • Investigated for its potential to induce apoptosis in cancer cells, particularly through mechanisms involving the modulation of cell cycle regulators .
    • Research indicates that spirocyclic compounds can enhance the efficacy of existing chemotherapeutics by acting synergistically .
  • Analgesic Effects :
    • Preliminary studies suggest that it may possess analgesic properties, potentially acting on pain pathways similar to known analgesics .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals variations in biological activities influenced by substituents on the spirocyclic framework:

Compound NameStructure TypeUnique Features
3-Ethoxythis compoundSubstituted Spirocyclic AmineContains an ethoxy group; alters solubility and reactivity profiles.
Spiro[4.5]decan-8-amine hydrochlorideSpirocyclic AmineLarger ring system; potential for different biological activity.
3-Azabicyclo[3.2.2]nonanesBicyclic CompoundExhibits high antiplasmodial activity; used in antiprotozoal research .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against resistant strains of bacteria, highlighting its potential use in treating infections where conventional antibiotics fail .

Case Study 2: Cancer Cell Apoptosis

In vitro studies showed that treatment with this compound resulted in significant apoptosis in cancer cell lines, suggesting its role as a lead compound in anticancer drug development .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Spiro[3.5]nonan-1-amine hydrochloride, and what are the critical steps?

  • The synthesis typically involves spirocyclic ring formation via cyclization reactions, followed by amine protection/deprotection and hydrochloride salt formation. Key steps include the use of tert-butyloxycarbonyl (Boc) groups for amine protection and acidic cleavage (e.g., HCl/dioxane) to generate the hydrochloride salt . Reaction optimization, such as controlling temperature during cyclization, is critical to avoid by-products like over-alkylated intermediates .

Q. Which analytical techniques are suitable for confirming the structural integrity of this compound?

  • Liquid chromatography-mass spectrometry (LCMS) with m/z analysis and HPLC retention time matching (e.g., 1.27 minutes under SMD-TFA05 conditions) are standard for structural validation . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should confirm spirocyclic geometry and amine proton integration .

Q. How can researchers quantify the purity of this compound using chromatographic methods?

  • Reverse-phase HPLC with a C18 column (e.g., YMC-Actus Triart) and mobile phases like acetonitrile/water (0.1% formic acid) is recommended. Purity ≥95% is achievable via gradient elution, with UV detection at 254 nm . Calibration curves using certified reference standards ensure accurate quantification .

Advanced Research Questions

Q. How should researchers optimize reaction conditions to minimize by-products during synthesis?

  • By-products often arise from incomplete cyclization or side reactions at the amine group. Strategies include:

  • Using anhydrous solvents (e.g., DMF) to prevent hydrolysis .
  • Catalytic additives (e.g., tetrabutylammonium iodide) to enhance reaction efficiency .
  • Real-time monitoring via TLC or inline LCMS to adjust stoichiometry and temperature .

Q. What strategies address discrepancies in impurity profiles from different analytical methods?

  • Cross-validate methods using orthogonal techniques (e.g., LCMS vs. NMR) to resolve contradictions. For example, trace nitrosamine impurities require ultra-sensitive methods (LOQ ≤ 1 ppm) per EMA guidelines, such as GC-MS/MS with derivatization . Method parameters (e.g., column type, ionization mode) must align with the compound’s physicochemical properties .

Q. How can aqueous solubility be improved for in vivo studies of this compound?

  • Salt formation (hydrochloride) enhances solubility, but co-solvents like PEG-400 or cyclodextrin inclusion complexes may be needed for pharmacokinetic studies. Adjusting pH to 3–4 (using citrate buffers) can stabilize the protonated amine form . Micellar solubilization with surfactants (e.g., Tween 80) is another option .

Q. What mechanistic insights derive from its interaction with ferroptosis pathways?

  • Spiro[3.5]nonan-1-amine derivatives (e.g., Liproxstatin-1 hydrochloride) inhibit ferroptosis by scavenging lipid peroxides (IC50 = 22 nM) and restoring GPX4 activity. In vivo models show renal protection in Gpx4-knockout mice and reduced hepatic ischemia-reperfusion injury, suggesting redox-modulating mechanisms . Dose-response studies and RNA-seq profiling of antioxidant genes are recommended for deeper insights .

Methodological Considerations

  • Data Contradiction Analysis : When NMR and LCMS purity results conflict, re-examine sample preparation (e.g., residual solvents in NMR) or ion suppression effects in LCMS .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) via forced degradation HPLC to identify hydrolysis-prone sites (e.g., spirocyclic ether bonds) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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